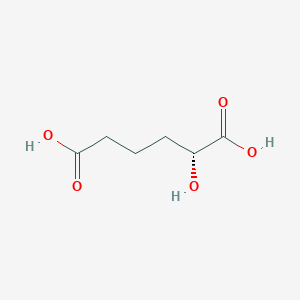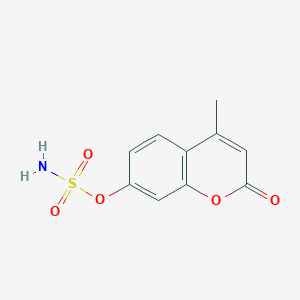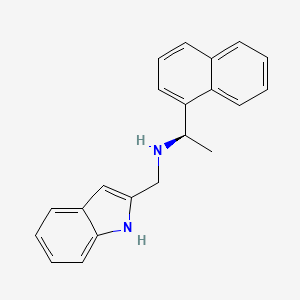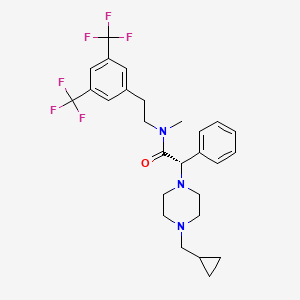
Palbinone
Overview
Description
Mechanism of Action
Target of Action
Palbinone, a novel terpenoid compound derived from Paeoniae Radix Alba, has been identified to primarily target the Janus kinase (JAK)1 . JAK1 is a crucial component of the JAK-STAT signaling pathway, which plays a significant role in cell proliferation, differentiation, cell migration, and apoptosis.
Mode of Action
This compound interacts with its target, JAK1, by binding to the ATP binding site of JAK1 . This interaction results in the inhibition of JAK1, thereby acting as a potential inhibitor of JAK1 . This inhibition can lead to the modulation of the JAK-STAT signaling pathway, affecting various cellular processes.
Biochemical Pathways
The inhibition of JAK1 by this compound affects several biochemical pathways. The primary pathways influenced include the IL-17 signaling pathway, Th17 cell differentiation, and the FoxO, ErbB, and TNF signaling pathways . These pathways play a critical role in immune response, inflammation, and various other cellular functions.
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of various cellular processes. In vitro and in vivo studies have demonstrated that this compound exerts its anti-inflammatory role via the inhibition of JAK1 . This anti-inflammatory effect can be particularly beneficial in conditions characterized by inflammation, such as rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Palbinone plays a crucial role in biochemical reactions, particularly in the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol . This enzyme is responsible for the conversion of 3α-hydroxysteroids to their corresponding ketones, a key step in steroid metabolism. This compound interacts with 3α-HSD by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH), which acts as a cofactor in the reaction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of 3α-HSD can lead to altered levels of steroid hormones, which in turn can affect cell signaling pathways and gene expression. Additionally, this compound’s impact on steroid metabolism can influence cellular energy balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3α-HSD, leading to enzyme inhibition. This binding interaction is facilitated by the structural compatibility between this compound and the enzyme’s active site. The inhibition of 3α-HSD by this compound results in decreased conversion of 3α-hydroxysteroids to ketones, thereby altering the levels of these metabolites within the cell. This change in metabolite levels can subsequently influence gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered steroid metabolism. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 3α-HSD without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with enzymes such as 3α-HSD and cofactors like NADPH. By inhibiting 3α-HSD, this compound affects the metabolic flux of steroid hormones, leading to altered levels of these metabolites. This can have downstream effects on various physiological processes, including hormone regulation and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the liver. The transport and distribution of this compound are crucial for its inhibitory effects on 3α-HSD and its overall impact on steroid metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol, where it interacts with 3α-HSD. This localization is directed by specific targeting signals and post-translational modifications that ensure this compound reaches its site of action. The cytosolic localization of this compound is essential for its inhibitory activity and its effects on cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palbinone is primarily isolated from the roots of Paeonia albiflora. The extraction process involves several steps:
Extraction: The roots are dried and ground into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that large-scale extraction follows similar steps as the laboratory methods, with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Palbinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Palbinone has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, particularly its anti-inflammatory properties.
Medicine: this compound shows promise in the treatment of inflammatory diseases due to its ability to inhibit interleukin-1 beta. .
Comparison with Similar Compounds
Paeonilactone-B: Another terpenoid isolated from Paeonia albiflora, known for its inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase.
Paeoniflorin: A glycoside also derived from Paeonia species, with anti-inflammatory and immunomodulatory properties.
Comparison: Palbinone is unique due to its potent inhibitory activity on human monocyte interleukin-1 beta, which is not as pronounced in similar compounds like paeonilactone-B and paeoniflorin. This specificity makes this compound a valuable compound for targeted anti-inflammatory therapies .
Properties
IUPAC Name |
(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKLFLISZCITK-PPAUHQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139954-00-0 | |
| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PALBINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















